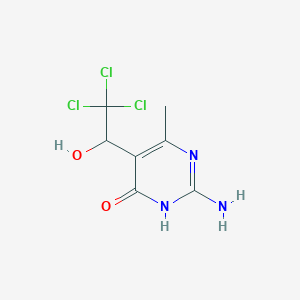
2-Amino-6-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4,6-trichloropyrimidine, the pyrimidine ring is constructed through nucleophilic substitution reactions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using ammonia or amines under controlled conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using oxidizing agents like hydrogen peroxide or catalytic systems.
Addition of the Trichloroethyl Group: The trichloroethyl group is added through alkylation reactions, using reagents such as trichloroethanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, oxo derivatives, and reduced trichloroethyl compounds.
科学的研究の応用
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. The trichloroethyl group may enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-AMINO-4-METHYLPYRIMIDINE: Lacks the hydroxy and trichloroethyl groups, resulting in different chemical properties and applications.
6-HYDROXY-4-METHYLPYRIMIDINE: Lacks the amino and trichloroethyl groups, affecting its reactivity and biological activity.
5-TRICHLOROETHYL-2-AMINOPYRIMIDINE: Similar structure but without the hydroxy group, leading to variations in its chemical behavior.
Uniqueness
2-AMINO-6-HYDROXY-5-((1-HYDROXY-2,2,2-TRICHLORO)ETHYL)-4-METHYLPYRIMIDINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trichloroethyl group, in particular, sets it apart from other pyrimidine derivatives, offering unique opportunities for research and development.
特性
CAS番号 |
99513-12-9 |
|---|---|
分子式 |
C7H8Cl3N3O2 |
分子量 |
272.5 g/mol |
IUPAC名 |
2-amino-4-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H8Cl3N3O2/c1-2-3(4(14)7(8,9)10)5(15)13-6(11)12-2/h4,14H,1H3,(H3,11,12,13,15) |
InChIキー |
PXOFZIBJEILWRO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)N)C(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


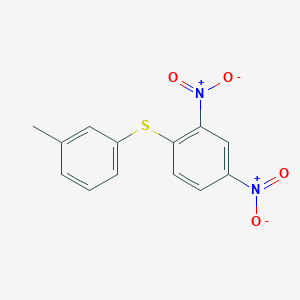
![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
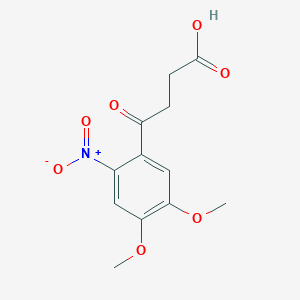
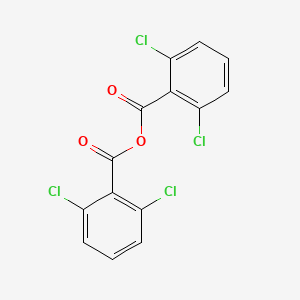
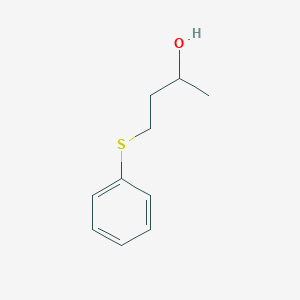

![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
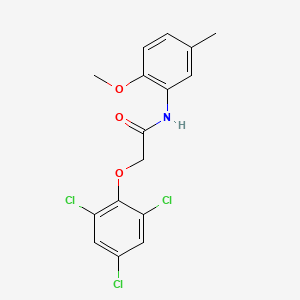


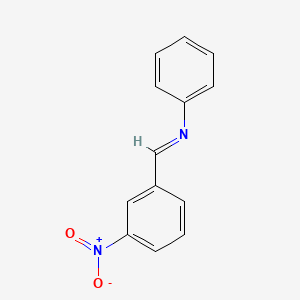

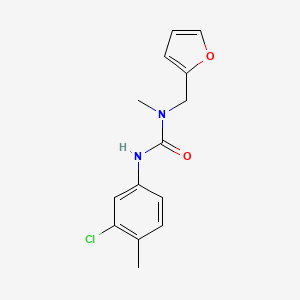
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
